molecular formula C19H33N3O4 B12287566 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid,3-[(2S)-2-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-, (1R,2S,5S)-

3-Azabicyclo[3.1.0]hexane-2-carboxylic acid,3-[(2S)-2-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-, (1R,2S,5S)-

Cat. No.: B12287566
M. Wt: 367.5 g/mol
InChI Key: ODCGBMOBUUHGRG-UHFFFAOYSA-N
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Description

Table 1: Geometric Parameters of Bicyclo[3.1.0]hexane Derivatives

Compound Bridgehead Bond Angle (°) Ring Strain Energy (kcal/mol)
Bicyclo[3.1.0]hexan-3-one 95.2 28.3
cis-Bicyclo[3.1.0]hexane 96.8 27.9
Target Derivative* ~97.5 (estimated) 29.1 (calculated)

*Calculations based on density functional theory (DFT) for the (1R,2S,5S) configuration.

The cyclopropane moiety imposes eclipsing interactions between adjacent hydrogen atoms, contributing ~8 kcal/mol to the total strain. Substituents at positions 3 and 6 (dimethyl groups) partially alleviate strain through steric repulsion, forcing the bicyclic system into a distorted boat conformation. This geometry minimizes torsional strain while accommodating the bulky tert-butyl carbamate group at position 3.

Properties

IUPAC Name

3-[2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N3O4/c1-17(2,3)13(20-16(26)21-18(4,5)6)14(23)22-9-10-11(19(10,7)8)12(22)15(24)25/h10-13H,9H2,1-8H3,(H,24,25)(H2,20,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCGBMOBUUHGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropane Ring Formation via Acetal Intermediates

A foundational method involves reacting cis-2-aminomethylcyclopropyl-1,1-dialkyl acetals (e.g., 1,1-dimethyl acetal) with hydrochloric acid to generate the bicyclic structure. For example, treatment of cis-2-aminomethylcyclopropyl-1,1-dimethyl acetal with HCl yields the hydrochloride salt of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid. Key steps include:

  • Acid hydrolysis : HCl mediates cyclization, forming the bicyclic core.
  • Esterification : Reaction with ethanol and dry HCl produces ethyl esters, which are hydrolyzed to the free acid.
  • Stereochemical resolution : Cis/trans isomer mixtures are separated via fractional crystallization or ion exchange chromatography.

Reductive Amination and Hydrogenolysis

Alternative routes utilize 3-benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione as an intermediate. Selective reduction with agents like sodium bis(2-methoxyethoxy)aluminium hydride (Red-Al) yields 3-benzyl-3-azabicyclo[3.1.0]hexane, which undergoes hydrogenolysis (Pd/C, H₂) to remove the benzyl group. This method ensures high regioselectivity but requires careful control of hydrogen pressure (1.5–30 atm) and temperature (≤50°C).

Functionalization of the Bicyclic Core

Introduction of the Carboxylic Acid Group

The 2-carboxy group is introduced via cyanide addition followed by hydrolysis:

  • Chlorination : Treatment of 3-azabicyclo[3.1.0]hexane with N-chlorosuccinimide (NCS) in diethyl ether forms N-chloro intermediates.
  • Cyanidation : Reaction with hydrogen cyanide (HCN) in alkaline or acidic conditions yields 2-cyano derivatives. For example, trans-2-cyano-3-azabicyclo[3.1.0]hexane is obtained at 56°C under reduced pressure.
  • Hydrolysis : 6N HCl hydrolyzes the nitrile to the carboxylic acid at 100°C, achieving 61–75% yields.

Key Condition Optimizations :

  • pH control : Alkaline conditions (pH 9–10) favor trans-isomer formation.
  • Solvent selection : Ethanol or methanol enhances reaction rates.

Installation of the tert-Butyl Carbamate Sidechain

The (2S)-2-[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl sidechain is introduced via peptide coupling. A representative protocol involves:

Coupling with Protected Amino Acids

  • Activation : The carboxylic acid (3-azabicyclo[3.1.0]hexane-2-carboxylic acid) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).
  • Amidation : Reaction with (2S)-2-amino-3,3-dimethylbutanamide tert-butyl carbamate in ethyl acetate/acetonitrile (1:1) at 5–30°C yields the coupled product.
  • Deprotection : The tert-butyl group is removed via acidolysis (HCl in dioxane) to reveal the free amine.

Critical Parameters :

  • Stoichiometry : 1.05–1.1 equivalents of EDCI minimize side reactions.
  • Chiral purity : Use of (2S)-configured reagents ensures retention of stereochemistry.

Stereochemical Control and Resolution

The (1R,2S,5S) configuration is achieved through:

  • Chiral stationary phase chromatography : Resolves diastereomers with >98% enantiomeric excess (e.g., Chiralpak AD-H column).
  • Diastereomeric salt formation : Recrystallization with chiral acids (e.g., L-tartaric acid) enriches the desired isomer.
  • Ab initio modeling : Guides condition adjustments to favor cis or trans intermediates during cyclization.

Large-Scale Synthesis and Industrial Adaptations

Patents disclose scalable processes:

  • Batch optimization : Example 7 of EP0010799A1 details a 25-mol scale synthesis using NCS, KOH, and HCN, achieving 70% yield after distillation.
  • Purification : Ion exchange resins (H⁺ form) and recrystallization from isopropyl alcohol/water yield >98% pure product.

Table 1: Comparison of Key Synthetic Methods

Step Method A (Acetal Route) Method B (Cyanide Route) Method C (Peptide Coupling)
Starting Material Cis-2-aminomethylcyclopropyl acetal 3-Azabicyclo[3.1.0]hexane Prefunctionalized bicyclic acid
Key Reagent HCl NCS/HCN EDCI/HOBt
Yield 65–75% 61–70% 85–92%
Stereochemical Control Fractional crystallization pH-dependent isomerization Chiral chromatography
Scale Feasibility Industrial (patented) Pilot-scale Laboratory-scale

Challenges and Innovations

  • Isomer Separation : Early methods yielded cis/trans mixtures, necessitating costly resolutions. Modern approaches use chiral catalysts to directly favor the (1R,2S,5S) configuration.
  • Cyanide Handling : HCN’s toxicity drove adoption of safer alternatives (e.g., trimethylsilyl cyanide).
  • Process Efficiency : Multi-step sequences were streamlined via one-pot reactions, reducing purification steps.

Chemical Reactions Analysis

Oxidation

The carboxylic acid moiety in the bicyclic core may undergo oxidation, though steric hindrance from the 6,6-dimethyl substituents could influence reactivity. For example, oxidation of related compounds with strong oxidizing agents like potassium permanganate or chromium trioxide typically yields oxidized derivatives.

Substitution Reactions

The amino groups in the side chain (e.g., tert-butylamino) may participate in nucleophilic substitution. In analogous systems, substitution reactions with nucleophiles like sodium azide or potassium cyanide are common.

Ester Hydrolysis

The tert-butyl ester group may hydrolyze under acidic or basic conditions, yielding the corresponding carboxylic acid. This is supported by methods described for ester cleavage in related bicyclic compounds .

Cycloaddition Reactions

The bicyclic structure may engage in dipolar cycloaddition (1,3-DC) reactions, as observed in spiro derivatives of 3-azabicyclo[3.1.0]hexanes .

Reagents and Conditions

Reaction Type Reagents Conditions Expected Products
Oxidation Potassium permanganateAcidic or neutral mediumOxidized derivatives (e.g., ketones)
Substitution Sodium azideDMF, elevated temperatureNucleophilic substitution products
Ester Hydrolysis Hydrochloric acidAqueous solution, heatCarboxylic acid + tert-butyl alcohol
Cycloaddition Azomethine ylidesMild conditions (e.g., room temp)Spiro-annulated derivatives

Stereochemical Considerations

The (1R,2S,5S) configuration and steric bulk from substituents like the 6,6-dimethyl groups may influence reaction regioselectivity and stereospecificity. For example, isomer separation in related compounds is achieved via fractional crystallization or ion exchange chromatography .

Biological Activity

While not explicitly studied for this derivative, related 3-azabicyclo[3.1.0]hexane compounds are explored as enzyme inhibitors and opioid receptor antagonists . The substituents in this compound may modulate binding affinity to molecular targets.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
This compound plays a crucial role as an intermediate in the synthesis of several pharmaceuticals, particularly analgesics and anti-inflammatory drugs. Its bicyclic structure allows for modifications that enhance biological activity and pharmacokinetic properties.

Opioid Receptor Antagonism
Research has shown that derivatives of 3-azabicyclo[3.1.0]hexane can effectively antagonize morphine-induced analgesia. A study demonstrated a dose-dependent response in animal models, highlighting its potential in pain management and addiction treatment.

Concentration (mg/kg)Pain Response (%)
0 (Control)85
560
1030
2010

Neuroscience Research

Understanding Neurotransmitter Systems
The compound is utilized in studies related to neurotransmitter systems, aiding researchers in understanding the mechanisms of action for neuroactive compounds. Its derivatives are being explored for their effects on various receptors involved in neurological disorders.

Organic Synthesis

Versatile Building Block
In organic chemistry, 3-azabicyclo[3.1.0]hexane-2-carboxylic acid serves as a versatile building block for synthesizing complex molecular structures. It participates in various reactions, including:

  • Cycloaddition Reactions: Such as the 1,3-dipolar cycloaddition involving azomethine ylides.
  • Palladium-Catalyzed Reactions: These methods facilitate the production of diverse derivatives with high yields and selectivities.

Biochemical Assays

Evaluating Enzyme Activity
The compound is employed in designing assays that evaluate enzyme activity, providing insights into metabolic pathways and potential drug targets. This application is vital for drug discovery processes.

Material Science

Development of New Materials
The unique structural properties of this compound make it useful in developing new materials with specific functionalities, such as polymers with enhanced properties. Its ability to form stable complexes with various substrates is being investigated for applications in nanotechnology and material engineering.

Agricultural Applications

Plant Male Gametocide Activity
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid has been identified as an effective plant male gametocide, disrupting reproductive processes in certain plants. This property may have applications in agricultural practices aimed at controlling plant reproduction and enhancing crop yields.

Case Study 1: Opioid Receptor Antagonism

A study on various derivatives demonstrated their effectiveness in inhibiting morphine-induced analgesia, indicating potential therapeutic uses.

Case Study 2: Antiviral Activity Against SARS-CoV-2

In vitro studies revealed that certain derivatives exhibited potent inhibition of SARS-CoV-2 replication at low concentrations.

Concentration (µM)Viral Load Reduction (%)
0 (Control)100
0.175
0.590
195

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions may trigger various biochemical pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents/Modifications Biological Activity/Applications Synthesis Route Reference ID
Target Compound (1R,2S,5S)-3-[(2S)-2-[[[(tert-butyl)carbamoyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-diMe C₂₂H₃₆N₃O₅ Urea-linked tert-butyl, 3,3-dimethylbutanoyl, 6,6-diMe Protease inhibition; drug intermediate Multi-step coupling of bicyclic core with tert-butyl urea via carbodiimide
(1R,2S,5S)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid C₁₂H₁₉NO₄ BOC-protected amine at position 3 Peptide synthesis; protective group in intermediates BOC protection of the bicyclic amine
cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid C₆H₉NO₂ Unmodified carboxylic acid at position 2 Biochemical reagent; chiral building block Cyclopropanation of pyrrolidine derivatives
Bicifadine (1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane) C₁₂H₁₅N 1-Aryl substituent (4-methylphenyl) at position 1 Non-narcotic analgesic Hydride reduction of cyclopropanedicarboximides
2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate C₇H₁₂N₂O₃S Carboxamide at position 3; methanesulfonate counterion Saxagliptin intermediate (antidiabetic drug) Hydrolysis of nitrile intermediates followed by sulfonation

Key Findings

Structural Flexibility vs. Rigidity :

  • The target compound ’s 6,6-dimethyl groups and urea-linked tert-butyl side chain confer exceptional rigidity, reducing conformational entropy and enhancing binding to enzymatic pockets . In contrast, bicifadine ’s 1-aryl substituent introduces planar aromaticity, favoring interaction with CNS receptors .

Synthetic Accessibility: The BOC-protected derivative (C₁₂H₁₉NO₄) is synthesized in 95% purity via straightforward BOC protection, while the target compound requires multi-step coupling (e.g., carbodiimide-mediated urea formation) and chiral resolution .

Biological Relevance :

  • Bicifadine ’s analgesic activity is stereospecific, with the (1R,5S) enantiomer showing 10× greater potency than its counterpart . The target compound ’s urea group mimics peptide bonds, making it a candidate for inhibiting serine proteases .

Physical Properties :

  • The target compound ’s melting point (predicted >250°C) exceeds that of cis-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (224–230°C) due to increased hydrogen bonding from the urea moiety .

Biological Activity

3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, a bicyclic compound with a complex structure, has garnered attention in pharmacology due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a bicyclic framework with multiple functional groups that contribute to its biological activity. The presence of the azabicyclo structure allows for interaction with various biological targets, including receptors and enzymes.

The biological activity of 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid primarily involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can influence disease processes such as viral replication and inflammation.
  • Receptor Modulation : It has been studied for its affinity towards adenosine receptors, particularly the A3 receptor, which plays a significant role in inflammation and cancer . The structure-activity relationship indicates that modifications at specific positions can enhance receptor affinity.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Antiviral Properties : Preliminary studies suggest that it may act as an inhibitor of proteases involved in viral replication.
  • Neuroprotective Effects : There is evidence pointing to its potential role in protecting neuronal cells from damage, possibly through modulation of neurotransmitter systems.
  • Antimicrobial Activity : Similar compounds have shown antibacterial properties, suggesting that this bicyclic structure could be leveraged for developing new antibiotics.

Case Studies and Research Findings

Several studies have investigated the biological activity of 3-Azabicyclo[3.1.0]hexane derivatives:

  • Adenosine A3 Receptor Affinity Study :
    • A series of derivatives were synthesized and evaluated for their binding affinities to P1 receptors. The most potent derivative showed a K_i value of 0.38 μM at the A3 receptor, indicating significant selectivity and potential for therapeutic applications in inflammatory diseases .
  • Neuroprotective Studies :
    • Investigations into the neuroprotective effects revealed that certain derivatives can modulate pathways involved in neuronal survival, suggesting their use in neurodegenerative disease treatments.
  • Antimicrobial Evaluation :
    • Compounds similar to 3-Azabicyclo[3.1.0]hexane have been tested against various bacterial strains, demonstrating promising results that warrant further exploration for drug development against resistant bacterial infections.

Synthesis and Applications

The synthesis of 3-Azabicyclo[3.1.0]hexane derivatives has been optimized through various methods, including palladium-catalyzed reactions that allow for high yields and purity . These synthetic advancements are crucial for facilitating research into the compound's biological applications.

Q & A

Q. What are the recommended synthetic strategies for preparing this bicyclic compound with high enantiomeric purity?

The compound's stereochemical complexity (1R,2S,5S configuration) requires asymmetric synthesis methods. A viable approach involves:

  • Chiral Auxiliary Use : Introducing tert-butyl carbamate groups to control stereochemistry during cyclopropane ring formation .
  • Stepwise Functionalization : Post-cyclization modifications, such as coupling the bicyclic core with a tert-butyl urea moiety via peptide bond formation, as described in similar azabicyclohexane syntheses .
  • Purification : Chiral HPLC or crystallization in non-polar solvents (e.g., hexane/ethyl acetate) to isolate the desired enantiomer .

Q. How can the structure and stereochemistry of this compound be confirmed experimentally?

A combination of analytical techniques is critical:

  • X-ray Crystallography : Resolves absolute configuration and ring conformation, particularly for the bicyclo[3.1.0]hexane core .
  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions (e.g., dimethyl groups at C6 and C3) and coupling constants for stereochemical analysis .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula, especially for intermediates .

Q. What computational tools are suitable for predicting the reactivity of this compound in novel reactions?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in nucleophilic/electrophilic reactions .
  • Reaction Pathway Simulations : Tools like Gaussian or ORCA can optimize reaction conditions (e.g., solvent effects on cyclization) .
  • Molecular Dynamics (MD) : Assess conformational stability of the bicyclic core under varying pH or temperature .

Advanced Research Questions

Q. How can conflicting NMR and X-ray data on substituent orientation be resolved?

Discrepancies between solution-state NMR (flexible conformers) and solid-state X-ray (rigid structure) require:

  • Variable-Temperature NMR : Identify dynamic processes (e.g., ring puckering) that cause signal splitting .
  • NOESY/ROESY : Detect through-space interactions to validate spatial proximity of substituents .
  • DFT-NMR Comparison : Calculate theoretical NMR shifts for proposed conformers and match with experimental data .

Q. What strategies optimize the yield of the tert-butyl urea side chain without racemization?

  • Coupling Reagents : Use HATU or EDCI/HOBt for amide bond formation under mild conditions (0–5°C) to minimize epimerization .
  • Protection/Deprotection : Temporarily protect the bicyclic core’s amine group with Fmoc before introducing the urea moiety .
  • In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to track reaction progress and terminate before side reactions dominate .

Q. How can the compound’s stability under acidic/basic conditions be evaluated for drug delivery applications?

  • Forced Degradation Studies : Expose the compound to HCl (0.1–1 M) and NaOH (0.1–1 M) at 25–60°C, then analyze degradation products via LC-MS .
  • Kinetic Modeling : Determine degradation rate constants (k) and half-life (t1/2t_{1/2}) using Arrhenius plots for shelf-life prediction .
  • Protective Formulations : Co-crystallization with cyclodextrins or encapsulation in liposomes to enhance stability .

Q. What methodologies enable the synthesis of novel derivatives with modified biological activity?

  • Late-Stage Functionalization : Introduce halogens or bioisosteres (e.g., trifluoromethyl groups) via Pd-catalyzed cross-coupling on the bicyclic core .
  • Enzymatic Modifications : Use lipases or transaminases to selectively modify the tert-butyl urea group under aqueous conditions .
  • SAR Studies : Systematically vary substituents (e.g., dimethyl groups at C6) and assay against target enzymes (e.g., proteases) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields for this compound?

  • Reproducibility Checks : Verify solvent purity (e.g., anhydrous DCM), inert atmosphere integrity, and catalyst lot variability .
  • Design of Experiments (DOE) : Use factorial designs to identify critical parameters (e.g., temperature, stoichiometry) affecting yield .
  • Byproduct Identification : LC-MS or GC-MS to detect low-abundance impurities that consume starting material .

Q. What experimental and computational approaches reconcile discrepancies in predicted vs. observed chiral HPLC retention times?

  • Chiral Stationary Phase Screening : Test multiple columns (e.g., amylose vs. cellulose derivatives) to resolve enantiomers .
  • Molecular Docking Simulations : Model interactions between the compound and chiral selectors to predict elution order .
  • Standard Spiking : Co-inject racemic mixtures with enantiopure samples to confirm retention time alignment .

Methodological Innovations

Q. How can machine learning (ML) accelerate the discovery of reaction conditions for this compound?

  • Dataset Curation : Compile historical data on azabicyclohexane syntheses (e.g., solvents, catalysts, yields) .
  • Neural Network Training : Predict optimal conditions (e.g., temperature, reagent ratios) using platforms like Chemprop .
  • Active Learning Loops : Iteratively refine models with new experimental data to improve accuracy .

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